2-Bromo-3-iodopyrazine
Overview
Description
2-Bromo-3-iodopyrazine is a heterocyclic organic compound with the molecular formula C4H2BrIN2 It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 3 are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodopyrazine typically involves halogenation reactions. One common method is the sequential halogenation of pyrazine. Initially, pyrazine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromopyrazine. Subsequently, 2-bromopyrazine undergoes iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 2-phenyl-3-iodopyrazine .
Scientific Research Applications
2-Bromo-3-iodopyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It finds applications in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
2-Bromo-3-chloropyrazine: Similar in structure but with a chlorine atom instead of iodine.
2-Iodo-3-bromopyridine: A pyridine derivative with similar halogenation pattern.
2-Bromo-5-iodopyrazine: Another pyrazine derivative with different halogen positions.
Uniqueness: 2-Bromo-3-iodopyrazine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. Its combination of bromine and iodine atoms allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-3-iodopyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXDLQZKXRGTML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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